Gadolinium nitride

Descripción general

Descripción

Gadolinium nitride (GdN) is a binary inorganic compound of gadolinium and nitride . It is a highly water-soluble crystalline oxidizing agent widely used as a precursor for the synthesis of specialty glasses, ceramics, and as a phosphor for light-emitting applications .

Synthesis Analysis

GdN can be prepared by the direct reaction of gadolinium metal and nitrogen gas at 1600 °C and at a pressure of 1300 atm . Another method involves the use of gallium chloride and terbium nitride pentahydrate in a solvothermal process .Molecular Structure Analysis

GdN forms black powder and is isomorphous with sodium chloride with the space group F3m3 . The molecular structure of gadolinium nitride has been studied using various techniques such as IR spectroscopy, X-ray powder diffraction, and elemental analysis .Chemical Reactions Analysis

Gadolinium nitride hydrolyzes in humid air to form Gd(OH)3 and ammonia . It is insoluble in water but soluble in acids . Gadolinium-based contrast agents have transformed magnetic resonance imaging (MRI) by facilitating the use of contrast-enhanced MRI to allow vital clinical diagnosis in a plethora of diseases that would otherwise remain undetected .Physical And Chemical Properties Analysis

GdN forms black powder and is isomorphous with sodium chloride with the space group F3m3 . It is insoluble in water but soluble in acids . Gadolinium is a soft, bright, and a silvery metal having both the properties called malleable and ductile .Aplicaciones Científicas De Investigación

Neutron Absorbing and Shielding Materials

- Scientific Field: Nuclear Physics

- Application Summary: Gadolinium (Gd) has superior neutron absorption capacity compared with other nuclei, making it a potential replacement for boron in spent nuclear fuel (SNF) applications . It is used in the development of next-generation thermal-neutron-shielding and -absorbing materials for the safe storage and transportation of spent nuclear fuel .

- Methods of Application: In a study, austenitic stainless steels 304 and 316 and the duplex stainless steel 5A were reinforced with 2 wt.% of gadolinium to explore their thermal-neutron-absorbing efficiency . Their properties were then compared with commercial-grade borated stainless steel .

Magnetic Properties of Gadolinium-Containing Films

- Scientific Field: Material Science

- Application Summary: Gadolinium (Gd) on aluminum nitride (AlN) is studied to facilitate future novel devices incorporating rare earth metal films and III-V semiconductors on Si substrates .

- Methods of Application: The mechanisms of growth via molecular beam epitaxy of gadolinium (Gd) on aluminum nitride (AlN) were investigated by determining the impact of substrate temperature on microstructure . The Gd films underwent extensive surface analysis via in situ reflective high energy electron diffraction (RHEED) and ex-situ SEM and AFM .

- Results: SEM and AFM imaging determined that Gd films grown on AlN (0001) from 80 C to 400 C transition from wetting, nodular films to island–trench growth mode to reduce in-plane lattice strain . XRD and Raman spectroscopy of the films revealed that they were primarily comprised of GdN, Gd and Gd2O3 . The thick films showed superparamagnetic behavior, with samples grown between 240 C and 270 C showing high magnetic susceptibility .

Semiconductor Devices

- Scientific Field: Electronics

- Application Summary: Gadolinium nitride is used as a semiconductor . Semiconductors are crucial components of electronic devices, and they control the flow of electricity in many devices including computers, smartphones, and appliances .

- Results: The use of gadolinium nitride in semiconductor devices can improve their performance, although the specific results can depend on many factors including the design of the device and the other materials used .

Magnetic Materials

- Scientific Field: Material Science

- Application Summary: Gadolinium nitride is also used as a magnetic material . Magnetic materials are used in a wide range of applications, including data storage, sensors, and motors .

- Methods of Application: The gadolinium nitride would be incorporated into the magnetic material during the manufacturing process . The specific methods of application can vary depending on the type of material and its intended use .

- Results: The use of gadolinium nitride in magnetic materials can enhance their magnetic properties, which can improve the performance of the devices in which they are used .

Catalyst in Chemical Reactions

- Scientific Field: Chemistry

- Application Summary: Gadolinium nitride can act as a catalyst in certain chemical reactions . Catalysts are substances that increase the rate of a chemical reaction without being consumed in the process .

- Results: The use of gadolinium nitride as a catalyst can increase the rate of the reaction, which can make the process more efficient .

Component in Neutron Converters for Radiation Detectors

- Scientific Field: Nuclear Physics

- Application Summary: Gadolinium nitride is used as a component in neutron converters for radiation detectors . These devices are used to detect and measure radiation .

- Methods of Application: The gadolinium nitride would be incorporated into the neutron converter during the manufacturing process .

- Results: The use of gadolinium nitride in neutron converters can improve the performance of the radiation detectors, making them more sensitive and accurate .

Spintronics

- Scientific Field: Physics

- Application Summary: Gadolinium nitride is used in spintronics, which is a field that aims to use the spin of electrons in solid-state devices rather than their charge .

- Methods of Application: Gadolinium nitride is used in the construction of devices such as magnetic tunnel junctions .

- Results: The use of gadolinium nitride in spintronics can lead to the development of faster, more efficient electronic devices .

Electrolyte in Fuel Cells

- Scientific Field: Energy Technology

- Application Summary: Gadolinium nitride can be used as an electrolyte in fuel cells . Fuel cells are devices that convert chemical potential energy into electrical energy .

- Methods of Application: Gadolinium nitride would be incorporated into the fuel cell during the manufacturing process .

- Results: The use of gadolinium nitride as an electrolyte can improve the efficiency and performance of the fuel cell .

Magnetic Refrigeration

- Scientific Field: Thermodynamics

- Application Summary: Gadolinium nitride is used in magnetic refrigeration . Magnetic refrigeration is a cooling technology based on the magnetocaloric effect, and it can be used as an environmentally friendly alternative to traditional refrigeration methods .

- Methods of Application: Gadolinium nitride would be incorporated into the magnetic refrigeration system during the manufacturing process .

- Results: The use of gadolinium nitride in magnetic refrigeration can improve the efficiency and environmental friendliness of the system .

Safety And Hazards

Gadolinium nitride should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

Gallium Nitride, in the form of epitaxial HEMT transistors on various substrate materials, is the newest and most promising semiconductor technology for high-performance devices in the RF, microwave, and mmW arenas . This is particularly true for GaN-on-Silicon based devices and MMIC’s which enable both state-of-the-art high-frequency functionality and the ability to scale production into large wafer diameter CMOS foundries .

Propiedades

IUPAC Name |

azanylidynegadolinium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Gd.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLATXDRVRRDFBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

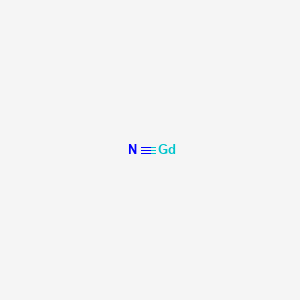

N#[Gd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GdN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4067145 | |

| Record name | Gadolinium nitride (GdN) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black powder with a slight odor like ammonia; [MSDSonline] | |

| Record name | Gadolinium nitride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9136 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Gadolinium nitride | |

CAS RN |

25764-15-2 | |

| Record name | Gadolinium nitride (GdN) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25764-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gadolinium nitride (GdN) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025764152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gadolinium nitride (GdN) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Gadolinium nitride (GdN) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gadolinium nitride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B1584394.png)